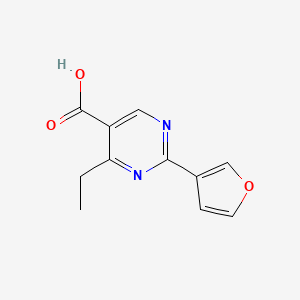

4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid

Description

4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a furan-3-yl substituent at position 2 and an ethyl group at position 4 of the pyrimidine ring. Its carboxylic acid moiety at position 5 enhances polarity, influencing solubility and reactivity. While synthesis methods for analogous pyrimidine esters are documented (e.g., via condensation of S-methylisothiourea with diethyl ethoxymethyl ethylene maleate in ethanol ), specific synthetic routes for this compound remain less described.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-8(11(14)15)5-12-10(13-9)7-3-4-16-6-7/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

YDSTVAYVVVDIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with furan-3-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Esters or amides of the carboxylic acid group.

Scientific Research Applications

4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-5-carboxylic acid derivatives vary widely in substituents, which critically affect their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives

*Similarity scores based on structural similarity algorithms (e.g., Tanimoto index) from PubChem data .

Substituent Effects on Physicochemical Properties

- Furan-3-yl vs. Trifluoromethyl (CF₃): The furan ring introduces aromatic π-π interactions and moderate electron-withdrawing effects, whereas CF₃ is strongly electron-withdrawing and lipophilic. This difference impacts solubility and reactivity in medicinal chemistry applications .

- Ethyl vs. Hydroxyl Groups: The ethyl group at position 4 enhances lipophilicity (logP ~2.5 estimated) compared to hydroxyl-containing analogs (logP ~1.2), which exhibit higher aqueous solubility .

- Chloro vs. Furan Substituents: Chloro groups (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid) enable nucleophilic substitution reactions, making them versatile intermediates, unlike the inert furan substituent .

Reactivity and Stability

- Carboxylic Acid Derivatives: The free carboxylic acid in this compound allows salt formation (e.g., choline salts in ), which can improve solubility and stability .

- Ester vs. Acid Forms: Ethyl esters (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) are common precursors; hydrolysis yields carboxylic acids but requires harsh conditions, which may degrade sensitive substituents like furans .

Biological Activity

4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications, drawing on various research studies and findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with furan-3-carbaldehyde in the presence of a base, followed by cyclization with guanidine. The reaction conditions often involve refluxing in ethanol or other suitable solvents . The compound features a unique combination of furan and pyrimidine rings, which contribute to its distinct electronic properties and reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, modulating metabolic pathways. Its furan and pyrimidine rings facilitate hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Antimicrobial Activity

Research indicates that derivatives containing furan rings exhibit significant antimicrobial properties. For instance, compounds similar to 4-Ethyl-2-(furan-3-yl)pyrimidine have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within favorable ranges, suggesting potential as antibacterial agents .

Anticancer Potential

Studies have explored the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays demonstrate selective cytotoxicity against various cancer cell lines. For example, certain derivatives have exhibited IC50 values lower than established chemotherapeutic agents, indicating promising activity against breast cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | Selective against ZR75 breast cancer cells | 208.58 |

| 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid | Moderate activity | Not specified | Not specified |

| Furo[2,3-d]pyrimidines | Variable effectiveness | Broad activity across cancer types | Ranges from 200 to >500 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of furan derivatives exhibited potent antibacterial activity against E. coli, with MIC values as low as 64 µg/mL for some compounds .

- Cytotoxicity in Cancer Models : In a comparative analysis involving multiple pyrimidine derivatives, one derivative showed an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating substantial anticancer potential .

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl pyrimidine carboxylates are hydrolyzed under basic conditions (e.g., NaOH in ethanol/water mixtures) followed by acidification to yield the carboxylic acid derivative . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 338 [M+H]+ for analogous compounds) and adjusting stoichiometry or solvent ratios to suppress side reactions like incomplete hydrolysis or ester degradation .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming purity?

Key techniques include:

- LCMS/HPLC : To confirm molecular weight (e.g., m/z 338 [M+H]+) and retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- NMR : For structural elucidation of the pyrimidine core, ethyl group, and furan substituent.

- FTIR : To verify carboxylic acid (-COOH) and furan C-O-C stretching vibrations.

Purity is assessed via HPLC (>95% area under the curve) and elemental analysis .

Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?

Salt formation (e.g., choline or sodium salts) enhances solubility, as demonstrated for structurally related pyrimidine carboxylic acids. Pre-formulation studies should evaluate pH-dependent solubility profiles and stability of the salt form .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the pyrimidine-furan scaffold, which influence binding to biological targets. Molecular docking studies with enzymes (e.g., kinases) can identify optimal substituents for improved affinity . For example, trifluoromethyl groups on pyrimidine rings enhance metabolic stability in analogous compounds .

Q. What are the challenges in analyzing metal coordination complexes involving this compound, and how are they addressed?

The carboxylic acid group can coordinate with metals (e.g., Mn²⁺, Cu²⁺), but competing protonation at low pH may hinder complex formation. Stability constants are determined via potentiometric titrations, while X-ray crystallography resolves coordination geometry. Antioxidant properties of metal complexes are evaluated via DPPH/ABTS assays .

Q. How do contradictory LCMS/HPLC data arise during synthesis, and what troubleshooting steps are recommended?

Discrepancies may stem from:

- Incomplete hydrolysis : Residual ester peaks (e.g., m/z 366 [M+H]+ for ethyl esters) in LCMS.

- Degradation : Acid-sensitive furan rings forming byproducts.

Troubleshooting involves optimizing reaction time/temperature, using inert atmospheres, and validating analytical methods with reference standards .

Q. What enzymatic or catalytic systems are compatible with modifying the furan-3-yl substituent?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can functionalize the furan ring. For instance, boronic acid derivatives of pyridines or aryl groups are coupled to halopyrimidine precursors under microwave-assisted conditions . Enzyme-mediated modifications (e.g., α-ketoacid-dependent enzymes) are less common but may exploit the carboxylic acid moiety for regioselective reactions .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for ester intermediates to avoid premature hydrolysis .

- Storage : Store the compound at -20°C under nitrogen to prevent oxidation of the furan ring .

- Biological Testing : Use DMSO stocks for in vitro assays, ensuring final concentrations <0.1% to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.